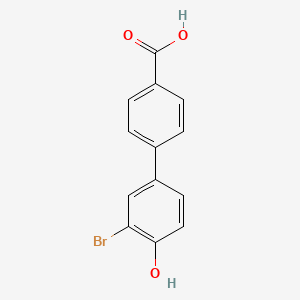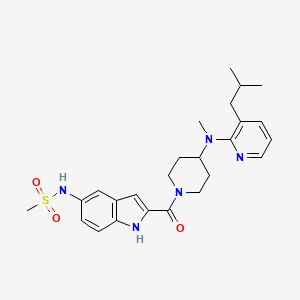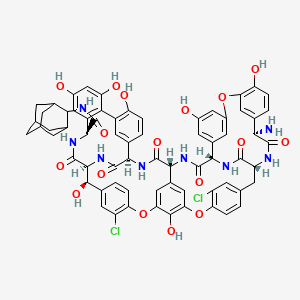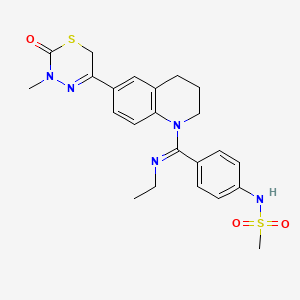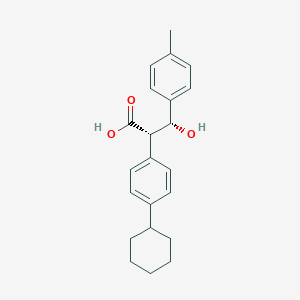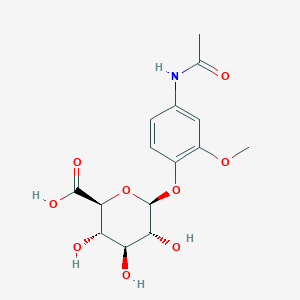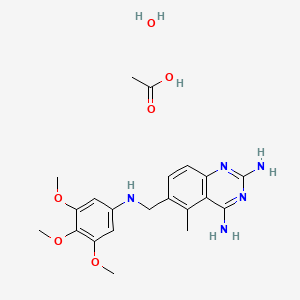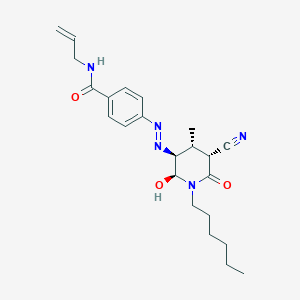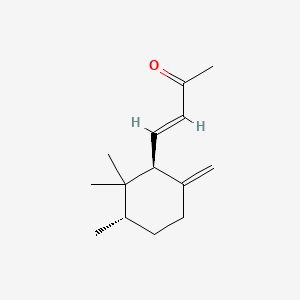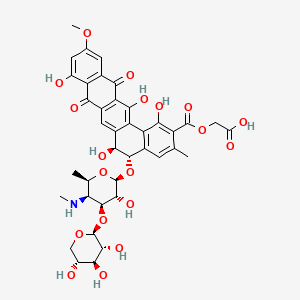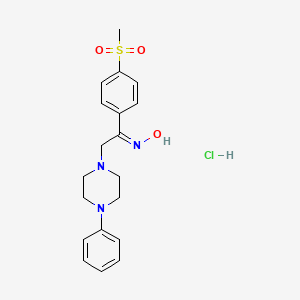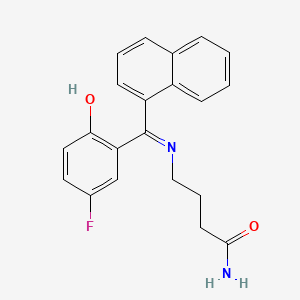
Thiobuscaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobuscaline, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug. It is an analog of buscaline and was first synthesized by Alexander Shulgin. This compound is known for its entheogenic properties, causing a threshold effect. The compound has a chemical formula of C14H23NO2S and a molar mass of 269.40 g·mol−1 .
Vorbereitungsmethoden
Thiobuscaline can be synthesized through various methods involving thiophene derivatives. One common synthetic route is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents
Analyse Chemischer Reaktionen
Thiobuscaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Thiobuscaline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the properties and reactions of thiophene derivatives. In biology, this compound is studied for its potential effects on the central nervous system, given its psychedelic properties. In medicine, research is ongoing to explore its potential therapeutic uses, although its entheogenic effects limit its application. Industrial applications of this compound are minimal due to its psychoactive nature .
Wirkmechanismus
The mechanism of action of thiobuscaline involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The molecular targets and pathways involved in its action are similar to those of other psychedelic phenethylamines, such as mescaline. detailed studies on the pharmacological properties, metabolism, and toxicity of this compound are limited .
Vergleich Mit ähnlichen Verbindungen
Thiobuscaline is similar to other psychedelic phenethylamines, such as mescaline and buscaline. it is unique due to the presence of a butylthio group at the 4-position of the phenethylamine backbone. This structural difference contributes to its distinct pharmacological profile. Other similar compounds include 2C-T-2 and 2C-T-7, which also contain sulfur atoms in their structures .
Eigenschaften
CAS-Nummer |
90109-57-2 |
|---|---|
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.40 g/mol |
IUPAC-Name |
2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |
InChI-Schlüssel |
CPNWMHCBHUXITO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C=C(C=C1OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


